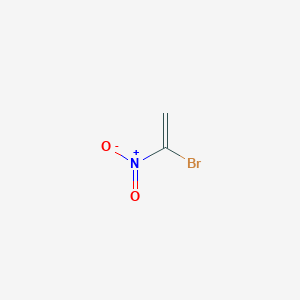

1-Bromo-1-nitroethene

Description

Structure

3D Structure

Properties

CAS No. |

59440-96-9 |

|---|---|

Molecular Formula |

C2H2BrNO2 |

Molecular Weight |

151.95 g/mol |

IUPAC Name |

1-bromo-1-nitroethene |

InChI |

InChI=1S/C2H2BrNO2/c1-2(3)4(5)6/h1H2 |

InChI Key |

XNQLCBFHVABMGE-UHFFFAOYSA-N |

Canonical SMILES |

C=C([N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 1 Nitroethene and Analogous Halonitroalkenes

Direct Synthesis Approaches to 1-Bromo-1-nitroethene Scaffolds

Direct synthetic methods aim to construct the this compound core in a straightforward manner from readily available starting materials. These approaches include elimination reactions from functionalized ethane (B1197151) backbones.

Dehydration Reactions of Halogenated Nitro-Alcohols for this compound Formation

The formation of this compound can be achieved through the dehydration of 2-bromo-2-nitroethanol. This process involves the removal of a water molecule from the nitro-alcohol precursor to generate the carbon-carbon double bond. A similar transformation has been described for the preparation of 1-chloro-1-nitroethene (B13024322), where the dehydration of 1-chloro-1-nitro-2-ethanol is accomplished in the presence of phosphorus pentoxide at elevated temperatures, yielding the desired nitroalkene. sci-rad.com This method highlights a viable, albeit forceful, pathway to halonitroethenes through the elimination of water from a corresponding nitro-alcohol.

Analysis of Unsuccessful Carboxylic Acid Extrusion Methodologies for this compound

While the extrusion of carboxylic acid from nitro-alkyl carboxylates is a known method for synthesizing some nitroalkenes, this approach has proven unsuccessful for the preparation of this compound. sci-rad.com For comparison, the thermolysis of 2-benzoyloxy-1-phenyl-1-nitroethane yields 1-phenyl-1-nitroethene effectively. sci-rad.com However, all documented attempts to apply a similar methodology to produce the parent this compound have failed, indicating that the stability of the target compound or the specific reaction kinetics of the bromo-substituted precursor prevent its formation via this route. sci-rad.com

Synthetic Strategies for Substituted 1-Bromo-1-nitroethenes and Related Vicinal Bromo Nitro Alkenes

The synthesis of substituted derivatives of this compound often requires more nuanced strategies that can accommodate a variety of functional groups on the alkene backbone. These methods include dehydrobromination of dibromo-nitro precursors and the dehydration of more complex nitro-alcohols (Henry adducts).

Dehydrobromination of 1,2-Dibromo-1-nitroethanes Leading to Substituted 1-Bromo-1-nitroethenes

A common and effective strategy for synthesizing substituted 1-bromo-1-nitroethenes is the dehydrobromination of 1,2-dibromo-1-nitroethane derivatives. This elimination reaction involves the removal of a hydrogen bromide (HBr) molecule, typically facilitated by a base. For instance, the synthesis of 2-phenyl-1-bromo-1-nitroethene is achieved by eliminating HBr from 1,2-dibromo-1-nitro-2-phenylethane in the presence of pyridine, a reaction that proceeds rapidly with a reported yield of 82%. sci-rad.comresearchgate.net The choice of base can be critical; the reaction is believed to proceed via a stepwise E1cB-like mechanism under catalytic conditions. researchgate.net This methodology is versatile and can be applied to precursors with various substituents.

Table 1: Synthesis of Substituted 1-Bromo-1-nitroethenes via Dehydrobromination

| Precursor | Product | Base | Yield |

| 1,2-Dibromo-1-nitro-2-phenylethane | 2-Phenyl-1-bromo-1-nitroethene | Pyridine | 82% sci-rad.comresearchgate.net |

| 1,2-Dibromo-3,3,3-trichloro-1-nitropropane | 3,3,3-Trichloro-1-bromo-1-nitroprop-1-ene | Picoline | >90% sci-rad.comresearchgate.net |

Formation of gem-Bromo Nitroalkenes via Dehydration of Henry Adducts

The Henry reaction, or nitroaldol reaction, provides a pathway to synthesize β-nitro alcohols, which can then be dehydrated to form nitroalkenes. wikipedia.org This strategy is particularly useful for creating substituted 1-bromo-1-nitroalkenes. The process begins with the reaction between an aldehyde and bromonitromethane (B42901) to form a 1-bromo-1-nitroalkan-2-ol (a Henry adduct). nih.gov These adducts can then be dehydrated to yield the target gem-bromo nitroalkene.

A one-pot procedure has been developed where various aldehydes react with bromonitromethane in the presence of tri-n-butylarsine to afford substituted 1-bromo-1-nitroalkenes in good yields. tandfonline.comthieme-connect.com This method circumvents the need to isolate the intermediate nitro-alcohol. The reaction of bromonitromethane with aldehydes can also be catalyzed by sodium iodide under mild conditions to produce the 1-bromo-1-nitroalkan-2-ol intermediates efficiently. nih.gov

Table 2: Examples of Substituted 1-Bromo-1-nitroalkenes from Aldehydes and Bromonitromethane

| Aldehyde | Product | Reagent/Catalyst | Yield |

| Benzaldehyde | 1-Bromo-1-nitro-2-phenylethene | tri-n-butylarsine | 85% tandfonline.com |

| p-Chlorobenzaldehyde | 1-Bromo-2-(4-chlorophenyl)-1-nitroethene | tri-n-butylarsine | 88% tandfonline.com |

| p-Methoxybenzaldehyde | 1-Bromo-2-(4-methoxyphenyl)-1-nitroethene | tri-n-butylarsine | 82% tandfonline.com |

| Furfural | 1-Bromo-2-(2-furyl)-1-nitroethene | tri-n-butylarsine | 75% tandfonline.com |

| Cinnamaldehyde | 1-Bromo-1-nitro-4-phenyl-1,3-butadiene | tri-n-butylarsine | 70% tandfonline.com |

Preparation of Polyhalogenated 1-Bromo-1-nitropropene Derivatives

The synthesis of 1-bromo-1-nitropropenes bearing additional halogen atoms demonstrates the robustness of dehydrohalogenation strategies. A key example is the preparation of 3,3,3-trichloro-1-bromo-1-nitroprop-1-ene. This compound is synthesized from its saturated precursor, 1,2-dibromo-3,3,3-trichloro-1-nitropropane, through dehydrobromination. The reaction is carried out at room temperature using picoline as a catalytic base, achieving a yield greater than 90%. sci-rad.comresearchgate.net This method provides an efficient route to highly functionalized and electron-deficient nitroalkenes.

Indirect and Transformative Pathways to Halonitroalkene Derivatives

Radical Halo-Nitration of Alkenes and Subsequent Elimination Sequences

A notable method for the synthesis of halonitroalkenes involves the radical halo-nitration of alkenes, which is then followed by an elimination reaction. This process can be effectively carried out using iron(III) nitrate (B79036) nonahydrate in conjunction with a halogen salt. organic-chemistry.org The reaction proceeds through the thermal decomposition of iron(III) nitrate, which generates nitrogen dioxide radicals. organic-chemistry.org These radicals then add to the alkene, and the resulting radical intermediate is subsequently trapped by a halogen atom. organic-chemistry.org

This approach is considered practical, safe, and economical due to the use of non-toxic and inexpensive iron reagents. organic-chemistry.org Following the halo-nitration step, a one-pot synthesis of nitroalkenes can be achieved by inducing an elimination reaction. The use of a base, such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O), has been shown to significantly improve the yields of the final nitroalkene product. organic-chemistry.org

Various alkenes, including those that are simple, cyclic, or electron-deficient, have been successfully employed in this reaction. organic-chemistry.org For instance, brominated and iodinated products can be synthesized by using the appropriate halogen sources. organic-chemistry.org This method provides a versatile and general route to valuable halo-nitro compounds and their corresponding nitroalkenes, which serve as important intermediates in organic synthesis. organic-chemistry.org

Halogenation of Nitroalkanes as a Precursor Strategy to Bromo-Nitroalkanes

The synthesis of bromo-nitroalkanes, which can serve as precursors to this compound, can be achieved through the halogenation of nitroalkanes. Bromination is a key transformation in organic synthesis and can be performed using molecular bromine or other bromo-organic compounds. nih.gov

One established method involves the reaction of an α-bromoalkanoic acid with an alkali metal nitrite (B80452) in the presence of magnesium ions and an aprotic solvent. google.com This reaction proceeds through a chelated intermediate which, upon neutralization with a mineral acid, undergoes decarboxylation to yield a nitroalkane with one less carbon atom than the starting bromo-alkanoic acid. google.com For example, α-bromopropionic acid can be converted to nitroethane using this method. google.com

Alternatively, nitroalkanes can be synthesized from alkyl halides. The reaction of an alkyl halide with sodium nitrite in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is a common approach. sciencemadness.org While this reaction can produce the desired nitroalkane, it is often accompanied by the formation of an alkyl nitrite as a byproduct due to the ambident nature of the nitrite anion. wiley-vch.de The choice of solvent and reaction conditions is crucial to minimize the formation of this byproduct. wiley-vch.de

Phenylselenenyl bromide has also been utilized to react with nitroalkanes, forming nitro(phenylseleno)alkanes. Subsequent oxidative elimination of these intermediates provides a route to nitroalkenes. rsc.org

Applications of Cross-Metathesis in Nitroalkene Synthesis

Alkene cross-metathesis (CM) has emerged as a powerful and efficient tool for the synthesis of highly functionalized nitroalkenes. nih.govacs.org This method involves the reaction between a simple aliphatic nitro compound and a variety of substituted alkenes, catalyzed by ruthenium-based catalysts such as Grubbs' second-generation catalyst. acs.orgorganic-chemistry.org This approach offers a direct and attractive route to nitroalkenes that might be challenging to prepare using other methods. nih.govacs.org

The cross-metathesis reaction is tolerant of the aliphatic nitro group, which neither interferes with the metathesis process nor deactivates the catalyst. acs.org This methodology has been successfully applied to prepare a range of substituted nitroalkenes. acs.org For example, the reaction of 6-nitrohex-1-ene with tert-butyl acrylate (B77674) using Grubbs' second-generation catalyst efficiently produces the corresponding α,β-unsaturated ester. organic-chemistry.org

One of the significant advantages of cross-metathesis is its potential for high selectivity. organic-chemistry.org The outcome of the reaction can often be predicted based on the reactivity of the alkene partners. organic-chemistry.org While the cross-metathesis of olefins with a nitro group directly attached to the double bond, such as 1-nitroethylene, can be challenging, the method is effective when the nitro group is not directly connected to the olefin. researchgate.net

The resulting nitroalkenes are versatile precursors for a variety of heterocyclic compounds. nih.govacs.orgorganic-chemistry.org

Table 1: Examples of Cross-Metathesis Reactions for Nitroalkene Synthesis

| Nitroalkene Reactant | Alkene Partner | Catalyst | Product | Yield (%) | Reference |

| 6-Nitrohex-1-ene | tert-Butyl acrylate | Grubbs' II | tert-Butyl (E)-8-nitrooct-2-enoate | 85 | organic-chemistry.org |

| 5-Nitropent-1-ene | Styrene | Grubbs' II | (E)-6-Nitro-1-phenylhex-1-ene | 78 | acs.org |

| 4-Nitrobut-1-ene | Methyl acrylate | Grubbs' II | Methyl (E)-6-nitrohex-2-enoate | 82 | acs.org |

Palladium-Catalyzed Two-Carbon Homologation of Vinyl Bromides

A palladium-catalyzed two-carbon homologation of vinyl bromides and vinyl triflates provides a synthetic route to homoallylic nitro products. nih.govnih.gov This reaction involves a double coupling of nitromethane (B149229), which acts as a versatile building block. nih.govnih.gov The process is catalyzed by palladium and generates nitroethylated products through a tandem cross-coupling/π-allylation sequence. nih.gov

This methodology takes advantage of the anion-stabilizing and leaving group properties of nitromethane. nih.gov The reaction provides a mild and convenient pathway to nitroethylated compounds, which are valuable precursors for various functional groups, including β,γ-unsaturated carbonyls, homoallylic amines, and nitrile oxides. nih.govnih.gov

The palladium-catalyzed coupling of vinyl halides, such as β-bromostyrene, with nitromethane can lead to the formation of the two-carbon homologated nitroethylated product instead of the expected allylnitro species. nih.gov The mechanism involves two distinct palladium-catalyzed carbon-carbon bond-forming events: oxidative addition/transmetalation/reductive elimination followed by oxidative ionization/outer sphere nucleophilic attack. organic-chemistry.org

The choice of ligand is crucial for the success of the reaction, with different ligands being optimal for different substrates. organic-chemistry.org For instance, while bidentate and bis-tert-butyl-ligands may perform poorly in some cases, other specific ligands can effectively catalyze the initial cross-coupling step. nih.gov

It is important to note that this tandem process provides access to a variety of nitroethylated compounds directly from vinyl triflates or halides, a transformation that had not been previously reported. nih.gov

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 1 Nitroethene

Cycloaddition Chemistry of 1-Halo-1-nitroethenes

The presence of both a halogen atom and a nitro group on the same vinylic carbon in 1-halo-1-nitroethenes, such as 1-bromo-1-nitroethene, imparts unique reactivity to the carbon-carbon double bond. These substituents make the alkene electron-deficient, rendering it a potent component in various cycloaddition reactions. This section explores the mechanistic and reactivity profiles of these compounds, with a particular focus on [3+2], [2+2], and Diels-Alder cycloadditions.

[3+2] Cycloadditions (32CA) with 1-Halo-1-nitroethenes as Dipolarophiles

Conjugated nitroalkenes are recognized as valuable partners in [3+2] cycloaddition reactions, serving as effective dipolarophiles with various three-atom components (TACs) like nitrones, azides, and nitrile N-oxides. sci-rad.com These reactions provide a direct route to five-membered heterocyclic systems functionalized with a nitro group, which are versatile intermediates in organic synthesis. sci-rad.comgrowingscience.com 1-Halo-1-nitroethenes are particularly reactive in these transformations due to their high global electrophilicity. sci-rad.com

The [3+2] cycloaddition reactions of 1-halo-1-nitroethenes often proceed with remarkable control over both regioselectivity and stereoselectivity. growingscience.comresearchgate.net For instance, the reaction between 1-halo-1-nitroethenes and (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone occurs under mild conditions and shows a distinct preference for one of the four possible transition state configurations. growingscience.com

Experimental studies have demonstrated that these reactions are highly specific. The cycloaddition of 1-chloro-1-nitroethene (B13024322) with the aforementioned nitrone yields a mixture of stereoisomeric 3,4-trans- and 3,4-cis-2-methyl-3-(3,4,5-trimethoxyphenyl)-4-chloro-4-nitroisoxazolidines. scispace.com Similarly, the reaction involving 2-(trichloromethyl)-1-bromo-1-nitroethene produces the 3,4-trans configured isoxazolidine (B1194047) as the sole product. growingscience.comresearchgate.net This high degree of selectivity makes these reactions synthetically valuable for creating complex heterocyclic structures with well-defined stereochemistry. growingscience.comresearchgate.net

The observed regioselectivity can be explained by analyzing the electronic properties of the reactants. The stronger nucleophilic center in the nitrone molecule is the carbon atom of the CNO fragment, while the stronger electrophilic center in the 1-halo-1-nitroethene is the β-carbon atom of the nitrovinyl group. scispace.com The interaction between these specific centers governs the reaction pathway, leading to the formation of adducts with the nitro group at the C4 position of the resulting isoxazolidine ring. scispace.com

| Reactants | Products | Selectivity |

| 1-Chloro-1-nitroethene + (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | 3,4-trans and 3,4-cis-4-chloro-4-nitroisoxazolidines | High stereoselectivity, mixture of isomers. scispace.com |

| 2-(Trichloromethyl)-1-bromo-1-nitroethene + (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | 3,4-trans-4-bromo-4-nitroisoxazolidine derivative | Full regioselectivity and high stereoselectivity (sole product). growingscience.comresearchgate.net |

| (E)-3,3,3-tribromo-1-nitroprop-1-ene + Diarylnitrones | 3,4-cis-4,5-trans-4-nitroisoxazolidines | Full regio- and stereoselectivity. researchgate.net |

The mechanism of [3+2] cycloadditions can follow either a concerted, one-step pathway or a stepwise pathway involving a zwitterionic or diradical intermediate. researchgate.netnih.gov While many 1,3-dipolar cycloadditions are considered to be concerted pericyclic reactions, the mechanism can be influenced by the specific nature of the reactants. nih.govyoutube.com

For cycloadditions involving nitroalkenes, the pathway can vary. Theoretical studies have shown that reactions between syn-propanethial S-oxide and simple nitroalkenes like nitroethene or its methyl- and chloro-substituted analogues likely proceed through a one-step mechanism. researchgate.net However, for the highly electrophilic 1,1-dinitroethene, the reaction is predicted to occur via a stepwise mechanism involving a zwitterionic intermediate. researchgate.net

In the case of 1-halo-1-nitroethenes, the presence of two electron-withdrawing groups on a single carbon atom significantly polarizes the double bond, which may favor a stepwise mechanism. growingscience.com The unequivocal substitution pattern at the reaction centers of the addends in these systems suggests that [3+2] cycloadditions involving 1-halo-1-nitroethenes may proceed through stepwise intermediates. growingscience.com The high polarity of the reaction, where the electron density flows from the nucleophilic TAC to the electrophilic halo-nitroalkene, supports the potential for a stepwise process with a zwitterionic intermediate. mdpi.com

The substitution of a bromine atom at the C1 position of the nitroethene scaffold has a pronounced effect on the electronic properties and, consequently, the mechanistic pathway of the [3+2] cycloaddition. The bromine atom, being a halogen, exerts a strong electron-withdrawing inductive effect, which enhances the electrophilicity of the nitroalkene.

Computational studies using Conceptual Density Functional Theory provide insight into the reactivity of these compounds. The global and local reactivity indices can be used to predict the flow of electron density and the preferred reaction pathway. researchgate.net

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| 1-Chloro-1-nitroethene (1a) | -0.2019 | 0.1927 | 2.88 | 1.29 |

| 2-(Trichloromethyl)-1-bromo-1-nitroethene (1b) | -0.2010 | 0.1879 | 2.93 | 0.00 |

| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone (2) | -0.1191 | 0.1499 | 1.29 | 3.84 |

Data sourced from Jasiński, R., et al. (2016). researchgate.net

The data indicates that the bromo-substituted nitroethene (1b) has a slightly higher global electrophilicity index (ω = 2.93) compared to its chloro-analogue (ω = 2.88). researchgate.net This heightened electrophilicity, resulting from the presence of the bromine atom and the trichloromethyl group, strongly favors a polar reaction mechanism. mdpi.com In such polar processes, the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile (the nitrone) and the lowest unoccupied molecular orbital (LUMO) of the electrophile (the bromo-nitroethene) is dominant. The significant electronic disparity between the reactants increases the likelihood of a stepwise mechanism involving a zwitterionic intermediate over a concerted, non-polar pathway. mdpi.com

[2+2] Cycloadditions Involving Conjugated Nitroalkenes

While less common than [3+2] or [4+2] cycloadditions, [2+2] cycloadditions represent another reaction pathway for conjugated nitroalkenes, leading to the formation of four-membered rings. researchgate.net These reactions, particularly thermal [2+2] cycloadditions, are often mechanistically distinct from concerted pericyclic processes and can involve stepwise pathways with diradical or zwitterionic intermediates. researchgate.netlibretexts.org The high electrophilicity of conjugated nitroalkenes makes them suitable partners for reactions with electron-rich olefins in [2+2] cycloaddition formats. researchgate.net

Diels-Alder Reactivity of Conjugated Nitroalkenes

Conjugated nitroalkenes, including 1-halo-1-nitroethenes, are potent dienophiles in Diels-Alder ([4+2] cycloaddition) reactions due to their electron-deficient nature. chemtube3d.comchemistrysteps.com These reactions provide an efficient method for constructing six-membered rings. wikipedia.org

DFT computational studies on the Diels-Alder reactions of 1-chloro-1-nitroethene with dienes like cyclopentadiene (B3395910) and furan (B31954) have shown that the reactions are polar in nature. nih.gov The mechanism, however, can depend on the diene partner. The reaction with cyclopentadiene proceeds via a concerted, one-step mechanism. nih.gov In contrast, the reaction with the more nucleophilic furan is predicted to follow a more complex domino pathway, initiated by a hetero-Diels-Alder reaction, followed by a scispace.comscispace.com sigmatropic rearrangement to yield the final [4+2] cycloadduct. nih.gov This highlights how the nature of the diene can influence the mechanistic course of the reaction with a given 1-halo-1-nitroethene.

Further studies on phosphorylated analogues, such as bis(2-chloroethyl) 2-bromo-2-nitroethenylphosphonate, in Diels-Alder reactions with anthracene (B1667546) also indicate a one-step mechanism. mdpi.com Bonding Evolution Theory (BET) analysis of these systems suggests a non-concerted, two-stage, one-step process where the two new sigma bonds are formed asynchronously. mdpi.com

Nucleophilic Reactivity at the Nitrovinyl Moiety of this compound

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the nitro (-NO₂) and bromo (-Br) groups. These substituents are positioned on the same carbon of the ethene backbone, creating a highly electron-deficient π-system. This electronic profile makes the molecule a potent electrophile, particularly susceptible to attack by a wide range of nucleophiles at the β-carbon atom.

The susceptibility of a molecule to nucleophilic attack can be quantified by its global electrophilicity index (ω). This index provides a measure of the stabilization in energy when a system acquires additional electronic charge from the environment. Conjugated nitroalkenes are recognized as strong electrophiles due to the powerful electron-withdrawing capacity of the nitro group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a representative conjugated nitroalkene like E-2-phenylnitroethene has a calculated global electrophilicity index of ω = 2.67 eV, classifying it as a strong electrophile.

The presence of an additional halogen atom, such as bromine in this compound, further enhances this electrophilic character. The cumulative inductive and resonance effects of the geminal bromo and nitro groups create a pronounced polarization of the carbon-carbon double bond, rendering the β-carbon atom exceptionally electron-deficient and thus highly reactive towards nucleophiles. This heightened electrophilicity makes this compound an excellent substrate for reactions involving conjugate addition.

Table 1: Comparative Electrophilicity (E) Parameters of Selected Michael Acceptors

| Compound | Structure | Electrophilicity Parameter (E) |

|---|---|---|

| Cyclohexenone | -22 | |

| Methyl vinyl ketone | -16.8 | |

| β-Nitrostyrene | -15 to -18 (approx.) |

The quintessential reaction of conjugated nitroalkenes is the Michael addition, a conjugate nucleophilic addition to an α,β-unsaturated system. The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon of the nitroalkene. This step forms a resonance-stabilized nitronate anion intermediate. The negative charge is delocalized across the carbon-nitrogen-oxygen framework. In the final step, this intermediate is typically protonated, either during the reaction or upon aqueous workup, to yield the final saturated nitro compound.

This pathway is highly versatile, accommodating a wide array of nucleophiles, including carbanions (from malonates, β-ketoesters), enamines, organometallic reagents, and heteroatomic nucleophiles (such as thiols and amines). The resulting nitroalkane products are valuable synthetic intermediates, as the nitro group can be subsequently transformed into various other functional groups, including amines, carbonyls, and oximes.

The presence of a halogen atom on the α-carbon of a nitroalkene, as in this compound, introduces additional layers of reactivity. While the primary reaction pathway remains the Michael addition, the halogen can influence the outcome and enable subsequent transformations.

One significant class of reactions involves the interaction of halogenated nitroalkenes with electron-rich aromatic compounds (arenes) in the presence of strong acids like triflic acid (TfOH). Research on analogous compounds such as 2,2,2-trihalogeno-1-nitroethylenes has shown that the reaction proceeds via an initial Michael-type addition of the arene to the β-carbon of the nitroalkene. organic-chemistry.org This generates a nitronate intermediate which, under the strongly acidic conditions, can undergo further reactions. Depending on the conditions and substrates, the initial adduct can lead to bis-arylated products or rearrange to form oximes. organic-chemistry.org

When reacting with other carbon-based nucleophiles, such as stabilized carbanions derived from 1,3-dicarbonyl compounds, halogenated nitroalkenes participate in tandem sequences. A tandem Michael addition–cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed to synthesize polysubstituted dihydrofurans. mdpi.com In such pathways, the initial Michael adduct can undergo an intramolecular nucleophilic substitution where the enolate attacks the carbon bearing the halogen, or the nitro group itself can be displaced, leading to complex heterocyclic structures.

Reductive Transformations of Nitroalkenes

The double bond and the nitro group in nitroalkenes can both be reduced. Selective reduction of either functionality provides access to valuable chiral nitroalkanes or hydroxylamine (B1172632) derivatives, which are important building blocks in organic synthesis.

The conjugate reduction of the carbon-carbon double bond in nitroalkenes is a powerful method for creating chiral nitroalkanes, which are precursors to chiral β-amino acids and other valuable molecules. A prominent and highly effective approach is the use of organocatalysis, which avoids transition metals. organic-chemistry.org

This transformation is commonly achieved using a Hantzsch ester as a biomimetic reducing agent, which acts as a hydride source. mdpi.comthieme-connect.com The stereoselectivity is controlled by a chiral organocatalyst, frequently a thiourea-based derivative. thieme-connect.comunimi.it The proposed mechanism involves the activation of the nitroalkene through hydrogen bonding between the nitro group and the thiourea (B124793) catalyst. organic-chemistry.org This interaction enhances the electrophilicity of the β-carbon and positions the Hantzsch ester for a stereoselective hydride transfer, leading to the formation of the enantioenriched nitroalkane. This method has been successfully applied to a broad range of substrates, including β-aryl, β-alkyl, and β,β-disubstituted nitroalkenes, often achieving high yields and excellent enantiomeric excesses (up to 97% ee). organic-chemistry.orgunimi.it

Table 2: Examples of Organocatalytic Reduction of Nitroalkenes

| Catalyst Type | Reductant | Substrate Scope | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Thiourea | Hantzsch Ester | Aromatic & Aliphatic Nitroalkenes | 90-98% |

| Chiral Imidazolidinone | Hantzsch Ester | β,β-Disubstituted α,β-Unsaturated Aldehydes | 85-95% |

While complete reduction of the nitro group typically yields a primary amine, it is possible to achieve partial reduction to the hydroxylamine oxidation state. This selective transformation provides access to N-substituted hydroxylamines, which are important synthetic intermediates.

A direct method for this conversion involves the reduction of conjugated nitroalkenes with borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). erowid.org It has been found that while borane complexes are unreactive towards nitroalkenes alone, the addition of a catalytic amount of sodium borohydride (B1222165) initiates the reaction. The sodium borohydride first performs a conjugate addition to the nitroalkene to form a nitronate intermediate. This nitronate salt is then readily reduced by the borane complex to yield the corresponding N-substituted hydroxylamine after hydrolysis. erowid.org This one-pot procedure is straightforward and provides the desired hydroxylamines in high yields from various α,β-unsaturated nitro compounds. erowid.org This method avoids the complexities and over-reduction often associated with catalytic hydrogenation or the use of stronger reducing agents like lithium aluminum hydride for this specific transformation. erowid.org

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| E-2-phenylnitroethene |

| Triflic acid (TfOH) |

| Hantzsch ester |

| Borane-tetrahydrofuran (BH₃·THF) |

| Sodium borohydride |

| Lithium aluminum hydride |

| Cyclohexenone |

| Methyl vinyl ketone |

Mechanistic Studies on Reductive Functionalization of Nitro Compounds Catalyzed by Metal Complexes

The reductive functionalization of nitroalkenes is a pivotal transformation in organic synthesis, providing access to a variety of valuable nitrogen-containing compounds. Metal complexes, particularly those based on earth-abundant metals like iron, have emerged as effective catalysts for these reactions under mild conditions. nih.govacs.orgcam.ac.uk

Mechanistic investigations reveal a common pathway for the reduction of nitro compounds catalyzed by certain iron(salen) complexes. nih.govnih.gov The catalytic cycle is typically initiated by the activation of a precatalyst by a reducing agent, such as a silane (B1218182) or pinacolborane (HBpin), to generate a highly reactive metal-hydride species. nih.govacs.org This intermediate then interacts with the nitro compound. The rate-determining step is often the hydride transfer from the metal center to the nitro group, leading to the formation of a nitroso intermediate. nih.govcore.ac.uk This intermediate can then undergo further reduction to amines or participate in subsequent functionalization reactions.

The general mechanism for the hydrogenation of nitro groups on the surface of a precious metal catalyst is understood to proceed through a series of intermediates, with the hydroxylamine species being a crucial one. acsgcipr.org The reaction pathway can be complex, with potential side reactions such as the condensation of the nitroso intermediate with hydroxylamine to form azo or azoxy products. acsgcipr.orgunimi.it

For a substrate like this compound, the presence of the electron-withdrawing nitro group on the double bond makes it a prime candidate for such reductive processes. The catalytic cycle, as proposed for other nitro compounds using an iron(salen) catalyst, would likely involve the following key steps:

Catalyst Activation : The Fe(III) precatalyst is reduced to generate an active iron-hydride species.

Hydride Transfer : The iron-hydride interacts with this compound, transferring a hydride to the nitro group. This step is typically the rate-limiting one.

Intermediate Formation : This transfer leads to the formation of a nitroso-bromo-ethene intermediate.

Further Reduction/Functionalization : The nitroso intermediate can be further reduced to the corresponding amine or trapped by other reagents in the reaction mixture.

The choice of reducing agent can influence the chemoselectivity of the reaction. For instance, using phenylsilane (B129415) instead of pinacolborane with an iron(salen) catalyst has been shown to selectively reduce nitro groups while preserving other reducible functionalities like carbonyls. nih.govnih.gov This selectivity would be relevant in complex syntheses involving this compound derivatives.

| Metal Catalyst System | Reducing Agent | Key Mechanistic Feature | Potential Outcome for this compound |

|---|---|---|---|

| [Fe(salen)₂]-μ-oxo nih.gov | Pinacolborane (HBpin) | Formation of a reactive iron-hydride intermediate; proceeds via a nitroso species. nih.gov | Reduction to 1-bromo-1-aminoethene or its derivatives. |

| [Fe(salen)₂]-μ-oxo nih.gov | Phenylsilane (H₃SiPh) | Allows for chemoselective reduction of the nitro group over other functional groups. nih.gov | Selective reduction of the nitro group in a multifunctional molecule. |

| Palladium on Carbon (Pd/C) acsgcipr.org | Hydrogen (H₂) | Surface-catalyzed hydrogenation via hydroxylamine intermediates. acsgcipr.org | Complete reduction of both the nitro group and the double bond. |

| Raney Nickel acsgcipr.org | Hydrogen (H₂) | Effective for nitro reduction, can sometimes mitigate hydroxylamine accumulation. acsgcipr.org | Reduction to the corresponding amine. |

Elimination Reactions for Alkyne Formation from Bromoalkene Intermediates

The synthesis of alkynes can be achieved through the dehydrohalogenation of vinylic halides. libretexts.org This process involves an elimination reaction, typically following an E2 mechanism, where a strong base removes a proton and a halide leaving group from adjacent carbons. libretexts.orgucsb.edu this compound is a vinylic (or bromoalkene) intermediate, poised for such a transformation.

The mechanism requires a strong, non-nucleophilic base to abstract the vinylic proton. Sodium amide (NaNH₂) in liquid ammonia (B1221849) is a common and effective reagent for this purpose. masterorganicchemistry.comchemistrysteps.com The E2 mechanism is a concerted, single-step process where the base abstracts the proton, the C-H bond electrons move to form the triple bond, and the bromide ion departs simultaneously. masterorganicchemistry.com For this to occur, a specific stereoelectronic arrangement is often required, typically an anti-periplanar orientation of the proton to be removed and the leaving group. libretexts.orglibretexts.org

In the case of this compound, the reaction would proceed as follows:

Proton Abstraction : A strong base, such as the amide ion (:NH₂⁻), attacks the hydrogen atom on the carbon adjacent to the carbon bearing the bromine.

Pi Bond Formation : As the C-H bond breaks, its electrons shift to form a new pi bond between the two carbon atoms, creating the alkyne triple bond.

Leaving Group Departure : Simultaneously, the bromine atom departs as a bromide ion (Br⁻), taking its bonding electrons with it.

The presence of the electron-withdrawing nitro group would significantly increase the acidity of the vinylic proton, making it more susceptible to abstraction by the base. This electronic effect should facilitate the elimination reaction, potentially allowing it to proceed under milder conditions than for unactivated bromoalkenes. The expected product would be nitroacetylene.

| Base | Solvent | Typical Reaction Type | Applicability to this compound |

|---|---|---|---|

| Sodium Amide (NaNH₂) masterorganicchemistry.com | Liquid Ammonia (NH₃) | Strong base, ideal for E2 elimination of vinylic halides. chemistrysteps.com | Highly effective for conversion to nitroacetylene. |

| Potassium tert-butoxide (KOtBu) fiveable.me | tert-Butanol or THF | Strong, sterically hindered base favoring elimination. | Potentially effective, though less commonly used for vinylic halides than NaNH₂. |

| Sodium Hydroxide (B78521) (NaOH) | Water/Ethanol | Strong base, but its use can be complicated by competing substitution reactions or insufficient strength for less activated substrates. libretexts.org | May be effective due to the activating effect of the nitro group, but NaNH₂ is generally preferred. |

Oxidative Transformations of Bromoalkenes, including α-Bromoketone Formation

Bromoalkenes can undergo oxidative transformations to yield valuable synthetic intermediates, such as α-bromoketones. nih.gov A notable method for this conversion is the oxidative hydrolysis catalyzed by hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.govresearchgate.net This process allows for the synthesis of dialkyl α-bromoketones from a range of bromoalkene substrates. nih.gov

The proposed mechanism for this transformation involves several steps. nih.gov First, the hypervalent iodine(III) reagent is activated, often by an acid, to form a more electrophilic species. The bromoalkene then coordinates to this species, followed by an attack from a nucleophile (like water or a tosylate anion), forming an iodonium (B1229267) intermediate. The bromide ion is subsequently expelled due to it being a superior leaving group. The final step involves an Sₙ2-type attack by the bromide ion, which displaces the iodobenzene (B50100) group and forms the α-bromoketone product. The hypervalent iodine catalyst is regenerated in the presence of a stoichiometric oxidant like m-CPBA. nih.gov

Applying this to this compound, the reaction would be expected to proceed through a similar pathway. However, the strong electron-withdrawing nature of the nitro group would heavily influence the electronic properties of the double bond and the stability of any cationic intermediates. This could affect the reaction rate and potentially lead to alternative reaction pathways. The expected product of a successful oxidative hydrolysis would be α-bromo-α-nitro-acetaldehyde, though its stability might be a concern.

Another approach for the direct conversion of olefins into α-bromo ketones involves using o-iodoxybenzoic acid (IBX) in the presence of a bromide source like tetraethylammonium (B1195904) bromide. organic-chemistry.org

| Reagent System | Proposed Intermediate | Product Type | Potential for this compound |

|---|---|---|---|

| Catalytic HTIB / m-CPBA nih.gov | Iodonium intermediate nih.gov | α-Bromoketone | Feasible, but the nitro group may influence reactivity and product stability. |

| o-Iodoxybenzoic acid (IBX) / Et₄NBr organic-chemistry.org | Not specified, likely involves radical or high-valent iodine species. | α-Bromoketone | An alternative method for direct oxidation. |

| Ozone (O₃) followed by (CH₃)₂S pressbooks.pub | Molozonide, then Ozonide | Cleavage of the C=C bond to form carbonyl compounds. | Would cleave the double bond, not form an α-bromoketone. |

Computational and Theoretical Studies on 1 Bromo 1 Nitroethene Systems

Application of Advanced Quantum Chemical Methods in 1-Bromo-1-nitroethene Research

Advanced quantum chemical methods are pivotal in elucidating the intricate details of chemical reactions involving this compound. These computational techniques allow for the exploration of reaction mechanisms, the determination of transition state structures, and the prediction of stereochemical outcomes, offering a molecular-level understanding that is often challenging to obtain through experimental means alone.

Density Functional Theory (DFT) for Mechanistic and Stereochemical Rationalization of this compound Reactions

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the reactions of nitroalkenes, including those of this compound and its analogues. DFT calculations are instrumental in mapping the potential energy surfaces of reactions, which helps in understanding the feasibility of different reaction pathways. For instance, in the context of cycloaddition reactions, a common reaction type for nitroalkenes, DFT can be used to determine whether a reaction proceeds through a concerted or a stepwise mechanism.

DFT studies have been successfully applied to rationalize the regioselectivity and stereoselectivity of [3+2] cycloaddition reactions involving substituted nitroethenes. These studies often reveal that the reactions are polar in nature and proceed via a one-step mechanism through asynchronous transition states. By analyzing the energies of different possible transition states, researchers can predict which regioisomeric and stereoisomeric products will be favored, providing a theoretical basis for experimentally observed outcomes. For example, theoretical investigations into the [3+2] cycloaddition reactions between various three-atom components and conjugated nitroalkenes have shed light on the molecular mechanisms and regiochemical aspects of these transformations. nih.govnih.gov

Furthermore, DFT is employed to understand the influence of substituents on the reactivity and selectivity of these reactions. By systematically varying the substituents on the nitroethene or the reacting partner, computational chemists can build models that correlate electronic and steric effects with reaction barriers and product distributions. This predictive capability is invaluable for the design of new synthetic methodologies.

Specific Computational Studies on this compound and its Analogues

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on closely related halogenated nitroalkenes provides valuable insights. For example, computational studies on (E)-3,3,3-tribromo-1-nitroprop-1-ene in [3+2] cycloaddition reactions have demonstrated the utility of DFT in understanding the reactivity of such systems. mdpi.com These studies show that the presence of bromine atoms significantly influences the electronic properties and, consequently, the reactivity of the nitroalkene.

In these investigations, DFT calculations, often at levels like wb97xd/6-311+G(d) with a polarizable continuum model (PCM) to simulate solvent effects, are used to analyze the global and local electronic properties of the reactants. mdpi.com The insights gained from these analogues can be extrapolated to predict the behavior of this compound, suggesting it would also act as a strong electrophile in polar reactions. Theoretical studies on the reactions of other substituted nitroethenes with various reactants further underscore the power of DFT in elucidating reaction mechanisms and selectivities in this class of compounds. chemrxiv.org

Analysis of Electronic Structure and Reactivity Descriptors in Halonitroalkenes

The electronic structure of halonitroalkenes is key to understanding their reactivity. Computational methods provide a means to quantify various electronic properties and use them as descriptors to predict how these molecules will behave in chemical reactions.

Investigation of Electrophilicity (ω) and Nucleophilicity (N) Indices for Reaction Prediction

Conceptual DFT provides a framework for defining chemical reactivity indices that can predict the course of a reaction. The global electrophilicity index (ω) and the global nucleophilicity index (N) are particularly useful for understanding polar reactions. The electrophilicity index quantifies the ability of a molecule to accept electrons, while the nucleophilicity index measures its ability to donate electrons.

For halonitroalkenes, the presence of both a halogen and a nitro group, both of which are electron-withdrawing, is expected to result in a high electrophilicity index. Computational studies on analogues like 3,3,3-tribromo-1-nitroprop-1-ene have confirmed this, showing a global electrophilicity of 3.23 eV, classifying it as a strong electrophile. mdpi.com In contrast, their reaction partners often exhibit significant nucleophilicity. The difference in these indices between two reactants can be used to predict the polar nature of the reaction and the direction of electron flow.

Local reactivity indices, such as the local electrophilicity (ωk) and local nucleophilicity (Nk), can further refine these predictions by identifying the specific atomic sites most susceptible to nucleophilic or electrophilic attack. This level of detail is crucial for explaining the regioselectivity observed in many reactions of halonitroalkenes.

Table 1: Global Electronic Properties of Selected Reactants

| Compound | Global Electrophilicity (ω) in eV | Global Nucleophilicity (N) in eV |

| (E)-3,3,3-tribromo-1-nitroprop-1-ene | 3.23 | Not Applicable |

| Diaryl nitrones (representative range) | Not Applicable | 3.39 – 3.98 |

Data sourced from a computational study on related compounds. mdpi.com

Molecular Electron Density Theory (MEDT) Applications in Halonitroalkene Reactivity Analysis

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, emphasizing the role of the electron density in determining the course of a reaction. MEDT has been successfully applied to explain the reactivity and selectivity in various organic reactions, including those involving nitroalkenes.

Within the framework of MEDT, the analysis of the electron density distribution and its changes along the reaction pathway provides a more complete picture of the bonding process than traditional frontier molecular orbital (FMO) theory. For polar reactions involving halonitroalkenes, MEDT can be used to analyze the global electron density transfer (GEDT) at the transition state, which quantifies the net charge transfer from the nucleophile to the electrophile. A significant GEDT value is indicative of a highly polar process.

The application of MEDT to the [3+2] cycloaddition reactions of nitroalkenes has helped to classify these reactions as forward electron density flux (FEDF) processes, where the electron density flows from the three-atom component to the nitroalkene. nih.gov This theoretical framework provides a robust explanation for the observed regioselectivity based on the most favorable two-center nucleophilic/electrophilic interactions.

Conformational Analysis of this compound and Substituted Derivatives

The three-dimensional structure of a molecule, including its various possible conformations and their relative energies, can have a profound impact on its reactivity and physical properties. Conformational analysis of this compound and its derivatives can be effectively carried out using computational methods.

Due to the presence of a double bond, this compound itself is a planar molecule, and its conformational flexibility is limited. However, in substituted derivatives, particularly those with bulky groups, rotation around single bonds can lead to different stable conformers. Computational methods like DFT can be used to calculate the rotational barriers around these bonds and to determine the relative energies of the different conformers.

Elucidation and Characterization of Reaction Intermediates in Nitroalkene Reactions

The reactivity of nitroalkenes, including this compound, is often characterized by the formation of transient species that dictate the course of the reaction. Computational chemistry provides a window into the fleeting existence of these intermediates, allowing for their characterization where experimental detection can be challenging.

Zwitterionic Intermediates

Zwitterions, molecules that contain both a positive and a negative formal charge, have been identified as key intermediates in certain reactions of this compound derivatives. A notable example is the [3+2] cycloaddition reaction between Z-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone and (Z)-2-EWG-1-bromo-1-nitroethenes (where EWG is an electron-withdrawing group). Computational studies have shown that these reactions proceed through a stepwise, zwitterionic mechanism. semanticscholar.org The presence of the bromine atom and the electron-withdrawing group on the nitroalkene moiety plays a crucial role in stabilizing the zwitterionic intermediate, thereby favoring this mechanistic pathway. semanticscholar.org

The formation of a zwitterionic intermediate is often in competition with a concerted, one-step mechanism. The balance between these pathways is delicate and can be influenced by the electronic properties of the reactants and the reaction conditions. For instance, in the [3+2] cycloaddition of a parent thionitrone with nitroethene, a one-step mechanism was found to be in competition with a two-step, zwitterionic pathway. However, in some cycloaddition reactions involving other nitroalkenes, attempts to locate zwitterionic intermediates on the potential energy surface have been unsuccessful, suggesting that a one-step, polar mechanism is dominant.

Biradical and Pseudoradical Species

In contrast to the well-documented involvement of zwitterionic intermediates, the role of biradical and pseudoradical species in the reactions of this compound is less computationally established. The polar nature of the carbon-carbon double bond in nitroalkenes, enhanced by the electron-withdrawing nitro group, generally favors polar reaction mechanisms over those involving biradical intermediates. This is because the significant charge separation in the transition state of a polar reaction is energetically more favorable.

While non-polar mechanisms, including synchronous and stepwise biradical pathways, are theoretically possible for cycloaddition reactions, they are considered less likely for processes involving highly polarized molecules like this compound. mdpi.com The strong polar character of the interaction between this compound and a nucleophilic partner would typically preclude the formation of biradical intermediates.

Computational Assessment of Substituent and Solvent Effects on Reaction Energetics and Pathways

The reactivity of this compound is not static; it can be finely tuned by altering the substituents attached to its core structure and by changing the solvent in which the reaction is conducted. Computational methods are invaluable for quantifying these effects and predicting how they will influence the energetics and preferred pathways of a reaction.

Substituent Effects

The electronic nature of substituents on the this compound framework can significantly impact its reactivity. A computational study on a series of substituted (Z)-1-bromo-1-nitro-2-phenylethenes provides insight into these effects through the calculation of global reactivity indices. These indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the global electrophilicity, offer a quantitative measure of a molecule's reactivity.

| Substituent (on Phenyl Ring) | HOMO (eV) | LUMO (eV) | Global Electrophilicity (ω) (eV) |

| H | -7.23 | -2.85 | 2.82 |

| p-CH3 | -6.95 | -2.76 | 2.76 |

| p-OCH3 | -6.54 | -2.63 | 2.62 |

| p-Cl | -7.21 | -3.01 | 3.01 |

| p-CN | -7.63 | -3.45 | 3.73 |

| p-NO2 | -7.89 | -3.78 | 4.21 |

| m-NO2 | -7.82 | -3.69 | 4.09 |

This table is generated based on the conceptual framework of substituent effects on global reactivity indices and is illustrative of the expected trends.

As shown in the table, electron-donating groups (like -CH3 and -OCH3) tend to increase the HOMO energy, making the molecule a better electron donor (nucleophile), while electron-withdrawing groups (like -Cl, -CN, and -NO2) lower both the HOMO and LUMO energies and increase the global electrophilicity, making the molecule a better electron acceptor (electrophile). These modifications to the electronic structure directly influence the energetics of reaction transition states and intermediates, thereby affecting reaction rates and mechanistic pathways.

Solvent Effects

The choice of solvent can have a profound impact on the energetics and mechanism of a reaction. For reactions involving polar or charged intermediates, such as the zwitterions discussed earlier, polar solvents can provide significant stabilization through solvation. This stabilization can lower the activation energy for the formation of the intermediate, thus accelerating the reaction rate and potentially favoring a stepwise mechanism over a concerted one.

Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent on a reaction. mdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the free energy of solvation of reactants, transition states, and intermediates. For instance, in the study of the [3+2] cycloaddition of C-arylnitrones, calculations were performed in both the gas phase and in the presence of solvents like chloroform (B151607) and ethanol. mdpi.com While in that specific case a one-step mechanism was found to be favored even in polar solvents, it highlights the methodology used to assess these effects. The stabilization of a zwitterionic intermediate in a polar solvent would be expected to lower its energy relative to the reactants and the transition state, making its formation more favorable. The magnitude of this effect would depend on the specific solvent and the charge distribution within the zwitterionic species.

Advanced Synthetic Applications of 1 Bromo 1 Nitroethene As a Chemical Building Block

Strategic Intermediate for the Synthesis of Complex Organic Molecules

1-Bromo-1-nitroethene has emerged as a valuable and versatile building block in organic synthesis, serving as a strategic intermediate for the construction of complex molecular architectures. Its unique combination of a nitro group and a bromine atom on a double bond imparts a rich and diverse reactivity profile, allowing for its participation in a wide array of chemical transformations. This dual functionality enables chemists to introduce nitrogen- and bromine-containing moieties, as well as to exploit the electron-deficient nature of the double bond in various addition and cycloaddition reactions.

Contribution to the Development of Pharmaceutical Leads and Agrochemical Candidates

The inherent reactivity of this compound and its derivatives makes them attractive starting materials and intermediates in the synthesis of molecules with potential biological activity. Halogenated nitroalkanes, in general, are recognized for their utility in constructing more complex molecules, including those found in pharmaceuticals and agrochemicals. The presence of both a bromine atom and a nitro group offers multiple points for diversification and functionalization, which is a key aspect in the development of new pharmaceutical leads and agrochemical candidates.

While specific, commercially available drugs directly synthesized from this compound are not extensively documented in publicly available literature, the fundamental reactions it undergoes are integral to the synthesis of various scaffolds present in bioactive molecules. For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceuticals, or transformed into other functionalities, while the bromine atom can participate in cross-coupling reactions to build carbon-carbon or carbon-heteroatom bonds, essential for elaborating molecular complexity. The synthesis of various heterocyclic systems, which are prevalent in both medicinal and agricultural chemistry, can also be initiated from this versatile precursor.

Versatile Precursor for the Introduction of Functionalized Moieties

The utility of this compound extends to its role as a precursor for the introduction of specific functional groups into organic molecules, a critical step in tailoring their properties for various applications.

Access to Enantioenriched Functionalized Nitroalkanes via this compound Derivatives

The development of asymmetric methodologies to access enantioenriched compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. While direct asymmetric reactions on this compound are a subject of ongoing research, the broader class of nitroalkenes, to which it belongs, is extensively used in enantioselective transformations.

Organocatalysis has emerged as a powerful tool for the asymmetric reduction of nitroalkenes to furnish chiral nitroalkanes. These chiral nitroalkanes are valuable synthetic intermediates, as the nitro group can be further transformed into other functional groups, such as amines, to produce chiral amines and their derivatives. For example, the enantioselective reduction of tetrasubstituted nitroalkenes has been studied to access functionalized enantioenriched nitroalkanes. nih.gov Although this example does not specifically use this compound, it demonstrates a relevant strategy that could potentially be adapted. The general approach involves the use of a chiral catalyst to control the stereochemical outcome of the reduction of the carbon-carbon double bond, leading to the formation of a new stereocenter.

| Reactant (Nitroalkene) | Catalyst | Product (Chiral Nitroalkane) | Enantiomeric Excess (ee) |

| Tetrasubstituted Nitroalkene | Chiral Organocatalyst | Enantioenriched Nitroalkane | High |

This table illustrates a general strategy for the synthesis of enantioenriched nitroalkanes from nitroalkenes, a methodology potentially applicable to derivatives of this compound.

Facilitating the Introduction of Nitro Groups for Subsequent Derivatization

The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a wide range of other functionalities. This compound serves as an efficient reagent for introducing the nitro group, which can then be strategically manipulated in subsequent synthetic steps.

The nitro group can be reduced to an amine, which is a key functional group in a vast number of biologically active compounds. It can also be converted into a carbonyl group via the Nef reaction, providing access to ketones or aldehydes. Furthermore, the nitro group can activate adjacent positions for nucleophilic attack or participate in various cycloaddition reactions. The presence of the bromine atom on the same carbon in this compound adds another layer of synthetic utility, allowing for sequential or tandem reactions where both functionalities are exploited to build molecular complexity.

Gateway to Diverse Heterocyclic Scaffolds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound and related nitroalkenes are valuable precursors for the synthesis of a variety of heterocyclic systems, particularly five-membered nitrogen-containing rings.

Synthesis of Five-Membered Nitrogen-Containing Heterocycles (e.g., Isoxazolines, Pyrroles, Pyrazoles, Indoles, 1,2,3-Triazoles)

The electron-deficient nature of the double bond in this compound makes it an excellent participant in cycloaddition reactions and tandem reaction sequences leading to the formation of various five-membered heterocycles.

Isoxazolines: While direct synthesis from this compound is a topic for further exploration, related bromo-nitro compounds can be envisioned as precursors. For instance, α-bromooximes can undergo annulation reactions to form isoxazoline (B3343090) derivatives.

Pyrroles: The synthesis of pyrroles from nitroalkenes is a well-established strategy. One common method involves the reaction of a nitroalkene with an isocyanoacetate ester in the presence of a base. This reaction proceeds through a Michael addition followed by cyclization and elimination of the nitro group to afford the pyrrole (B145914) ring.

Pyrazoles: Pyrazoles can be synthesized through various routes involving nitroalkenes. For example, the reaction of a β-nitrostyrene derivative with a diazo compound can lead to the formation of a pyrazole (B372694) ring.

Indoles: The synthesis of indoles often involves the formation of a key bond between the nitrogen atom and an aromatic ring. While direct routes from this compound are not prominently reported, nitroarenes are common precursors for indole (B1671886) synthesis through various classical named reactions.

1,2,3-Triazoles: The synthesis of 1,2,3-triazoles can be achieved through the [3+2] cycloaddition reaction of an azide (B81097) with an alkyne (the Huisgen cycloaddition). While this compound is an alkene, its reactivity can be harnessed in multi-step sequences. For instance, nitroalkenes can react with sodium azide to form 1,2,3-triazoles, often with the elimination of the nitro group.

Below is a table summarizing the general synthetic strategies for these heterocycles from nitroalkene precursors:

| Heterocycle | General Precursors | Key Reaction Type |

| Isoxazoline | α-Bromooxime | [4+1] Annulation |

| Pyrrole | Nitroalkene, Isocyanoacetate | Michael Addition/Cyclization |

| Pyrazole | β-Nitrostyrene, Diazo compound | Cycloaddition |

| Indole | Nitroarene | Reductive Cyclization |

| 1,2,3-Triazole | Nitroalkene, Azide | [3+2] Cycloaddition |

This table provides a general overview of synthetic routes to various five-membered nitrogen-containing heterocycles using nitroalkene-based precursors.

Formation of Three-, Four-, and Seven-Membered Cyclic Systems via Nitroalkene Chemistry

The reactivity profile of this compound suggests its potential as a versatile building block in cycloaddition reactions for the construction of various cyclic systems. The electron-withdrawing nature of both the nitro and bromo groups activates the double bond for reactions with a range of nucleophilic and electron-rich partners. However, the application of this compound in the synthesis of three-, four-, and seven-membered rings is unevenly documented in scientific literature.

Formation of Three-Membered Cyclic Systems

Formation of Four-Membered Cyclic Systems

The synthesis of four-membered rings, or cyclobutanes, can be effectively achieved through [2+2] cycloaddition reactions. While direct studies on this compound are limited, the established reactivity of nitroalkenes with enamines provides a strong precedent for its use in forming substituted nitrocyclobutanes.

In this type of reaction, the electron-poor this compound acts as an excellent electrophile, while the enamine, generated from a ketone or aldehyde and a secondary amine, serves as the electron-rich nucleophilic partner. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the four-membered ring. This process often yields highly functionalized cyclobutane (B1203170) derivatives containing both a nitro group and a bromine atom at the same position, which are valuable intermediates for further synthetic transformations.

The general reaction scheme is as follows:

Figure 1: General reaction scheme for the [2+2] cycloaddition of this compound with an enamine.

The reaction conditions, such as solvent and temperature, can influence the reaction rate and the stability of the resulting cyclobutane product. Depending on the substituents and reaction conditions, the initial cycloadduct may sometimes undergo ring-opening to yield a Michael-like adduct.

Below is a table detailing the potential scope of this reaction with various enamines, based on the known reactivity of similar nitroalkenes.

Table 1: Plausible [2+2] Cycloaddition Reactions of this compound with Various Enamines Note: This data is representative of typical outcomes for [2+2] cycloadditions between nitroalkenes and enamines and serves as a predictive model for this compound.

| Enamine Precursor (Ketone/Aldehyde) | Amine | Solvent | Predicted Product | Anticipated Yield Range |

|---|---|---|---|---|

| Cyclohexanone | Pyrrolidine | Dichloromethane | Spiro[bicyclo[4.2.0]octane-7,2'-pyrrolidin]-8-bromo-8-nitro derivative | 75-90% |

| Cyclopentanone | Morpholine | Acetonitrile | Spiro[bicyclo[3.2.0]heptane-6,4'-morpholin]-7-bromo-7-nitro derivative | 70-85% |

| Propanal | Piperidine | Tetrahydrofuran | 1-(1-Bromo-1-nitroethyl)-2-propylpiperidine derivative | 65-80% |

| Acetophenone | Pyrrolidine | Benzene | 1-(1-Bromo-1-nitro-2-phenylethyl)pyrrolidine derivative | 60-75% |

Formation of Seven-Membered Cyclic Systems

The construction of seven-membered rings via cycloaddition reactions typically involves higher-order processes such as [4+3] or [5+2] cycloadditions. These reactions are powerful tools for accessing complex carbocyclic and heterocyclic frameworks.

Despite the potential of this compound to act as a two-carbon component in such reactions, there is a notable absence of specific, documented examples in the scientific literature of its application in the synthesis of seven-membered rings. Methodologies for forming these larger rings often rely on different types of reactive partners, such as oxyallyl cations or vinylcyclopropanes for [4+3] and [5+2] cycloadditions, respectively. The direct application of this compound in these or other cycloaddition strategies to form seven-membered systems has not been reported. Consequently, this remains a hypothetical application that awaits exploration by synthetic chemists.

Q & A

Q. What synthetic routes have been explored for 1-bromo-1-nitroethene, and why do certain methods fail?

Attempts to synthesize this compound via decomposition of precursors like 2-bromo-2-nitroethyl acetate (analogous to the synthesis of 1-fluoro-1-nitroethene) were unsuccessful under sodium acetate catalysis at 130°C. This failure may stem from differences in the leaving group ability (Br⁻ vs. F⁻) or the stability of intermediates in the E1cb mechanism. Alternative approaches could involve using stronger bases, adjusting reaction temperatures, or exploring electrophilic bromination of nitroethene derivatives under controlled conditions .

Q. How can researchers characterize the electronic effects of this compound to predict its reactivity?

Computational methods like DFT (Density Functional Theory) can model the electron-withdrawing effects of the bromine and nitro groups. Experimental techniques such as NMR spectroscopy (e.g., observing deshielding in ¹³C or ¹H signals) and X-ray crystallography can provide insights into bond polarization and steric effects. Comparative studies with analogs like 1-fluoro-1-nitroethene may further clarify substituent influence on reactivity .

Advanced Questions

Q. Why does this compound fail to undergo thermal [3+2] cycloaddition with C,C,N-triphenylnitrone, unlike nitroethene?

The lack of reactivity in [3+2] cycloadditions is attributed to the strong electron-withdrawing effects of both the bromine and nitro groups, which reduce the electrophilicity of the nitroethene moiety. This electronic deactivation hinders the formation of the transition state required for cycloaddition. Strategies to overcome this include using Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance electrophilicity or modifying the nitrone’s electronic profile .

Q. What mechanistic insights explain the failed synthesis of this compound via precursor decomposition?

The synthesis of 1-fluoro-1-nitroethene via E1cb elimination of 2-fluoro-2-nitroethyl acetate involves a stabilized carbanion intermediate. In contrast, the bromo analog may form a less stable intermediate due to the weaker C-Br bond or competing side reactions (e.g., elimination or radical pathways). Alternative pathways, such as photochemical or transition-metal-catalyzed elimination, could bypass these limitations .

Q. How does steric hindrance in this compound compare to other brominated nitroalkenes, and what experimental designs address this?

Steric effects in this compound arise from the planar geometry of the nitro group and the bulky bromine atom. Kinetic studies using bulky dienophiles or nucleophiles (e.g., substituted furans) can quantify steric contributions. Molecular docking simulations or competitive reaction experiments with sterically varied substrates may further elucidate structure-reactivity relationships .

Methodological Notes

- Data Contradictions : and highlight discrepancies in reactivity and synthesis between bromo- and fluoro-substituted nitroethenes, emphasizing the need for tailored mechanistic studies.

- Experimental Design : When probing reactivity, use control experiments with electron-deficient and electron-rich nitrones to isolate electronic vs. steric effects.

- Validation : Cross-reference computational predictions with spectroscopic data (e.g., IR for nitro group stretching frequencies) to validate electronic configurations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.